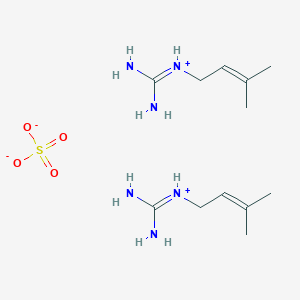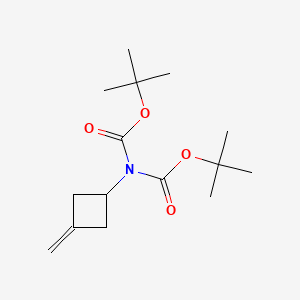
N,N-diBoc-3-methylenecyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diBoc-3-methylenecyclobutan-1-amine: is a chemical compound with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol . It is primarily used in research and development settings, particularly in the field of organic synthesis. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atom of a 3-methylenecyclobutan-1-amine core.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N,N-diBoc-3-methylenecyclobutan-1-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The reaction proceeds with high efficiency, yielding the desired product after purification by column chromatography.
Industrial Production Methods:
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
N,N-diBoc-3-methylenecyclobutan-1-amine can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: The methylene group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Deprotection: 3-methylenecyclobutan-1-amine.
Substitution: Various substituted cyclobutanes.
Oxidation: Oxidized derivatives of the cyclobutane ring.
Reduction: Reduced amine derivatives.
Scientific Research Applications
Chemistry:
N,N-diBoc-3-methylenecyclobutan-1-amine is used as an intermediate in the synthesis of complex organic molecules. Its protected amine group allows for selective reactions at other functional groups without interference.
Biology and Medicine:
The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc protecting groups help in the stepwise construction of peptides by preventing unwanted side reactions .
Industry:
In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its unique structure makes it a valuable building block for various applications .
Mechanism of Action
The mechanism of action of N,N-diBoc-3-methylenecyclobutan-1-amine primarily involves the reactivity of its functional groups. The Boc protecting groups can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The methylene group can undergo nucleophilic substitution, oxidation, or reduction, depending on the reagents and conditions used .
Comparison with Similar Compounds
N-Boc-3-methylenecyclobutan-1-amine: Similar structure but with only one Boc protecting group.
N,N-diBoc-2-methylenecyclobutan-1-amine: Similar structure but with the methylene group at a different position.
N,N-diBoc-3-methylenecyclopropan-1-amine: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
Uniqueness:
N,N-diBoc-3-methylenecyclobutan-1-amine is unique due to the presence of two Boc protecting groups, which provide enhanced stability and selectivity in chemical reactions. The methylene group also offers versatile reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(3-methylidenecyclobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-10-8-11(9-10)16(12(17)19-14(2,3)4)13(18)20-15(5,6)7/h11H,1,8-9H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNVLSGGDQDMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC(=C)C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene-1a-carboxylate](/img/structure/B8047170.png)
![tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B8047178.png)
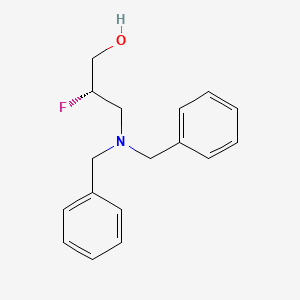
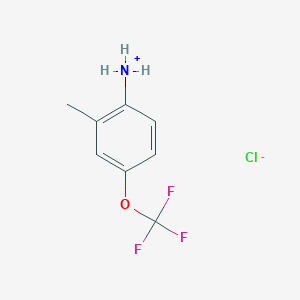
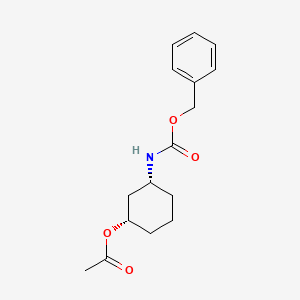
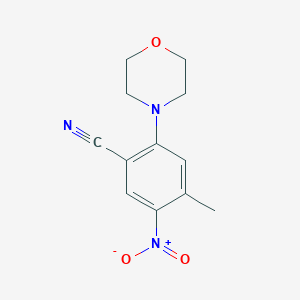
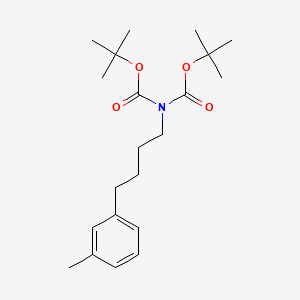
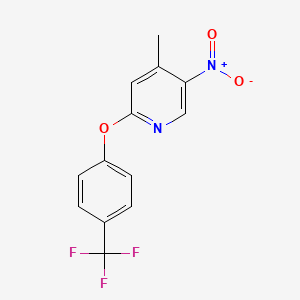
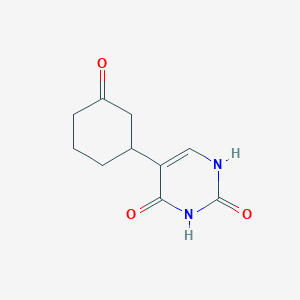
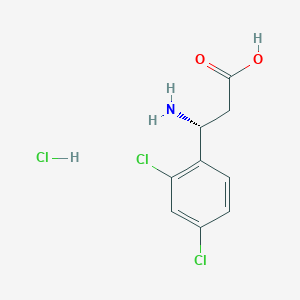
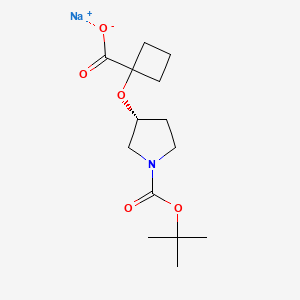
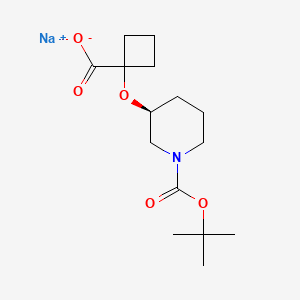
![5-methyl-5-[(1R)-4-methylcyclohex-3-en-1-yl]-4H-1,2-oxazole-3-carboxylic acid](/img/structure/B8047282.png)
